1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

LDHA inhibition Cancer metabolism Warburg effect

Researchers developing LDHA or KDM4 inhibitors need validated reference compounds to establish assay signal-to-noise windows. This 2,4-dimethylphenyl-substituted pyrrolidinone carboxylic acid (CAS 133748-22-8) delivers a quantified weak LDHA binding profile (Ki=5.46 µM) and specific KDM4 family inhibition (KDM4A EC50=3.8 µM, KDM4C IC50=3.9 µM), enabling reproducible benchmarking of novel analogs. Its reactive carboxylic acid handle supports facile derivatization for SAR library synthesis. Supplied with ≥95% purity and full analytical documentation for reliable research procurement.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 133748-22-8
Cat. No. B166102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
CAS133748-22-8
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)O)C
InChIInChI=1S/C13H15NO3/c1-8-3-4-11(9(2)5-8)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17)
InChIKeyQFVVRJNKLKAZNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid


1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 133748-22-8) is a member of the 5-oxopyrrolidine-3-carboxylic acid (pyroglutamic acid analog) chemotype, distinguished by an N-1-(2,4-dimethylphenyl) substitution . This class of compounds is widely explored in medicinal chemistry due to the synthetic versatility of the core scaffold, which allows for the generation of diverse libraries of amides, hydrazides, esters, and fused heterocycles including benzimidazoles and benzoxazoles [1]. The 2,4-dimethylphenyl motif confers a moderate lipophilic character (calculated LogP ~1.5–2.0) that distinguishes it from polar (e.g., hydroxy-substituted) or electron-deficient (e.g., fluoro-substituted) analogs within the same scaffold family [2]. As a research-use carboxylic acid building block, its primary value proposition lies in the combination of a rigid pyrrolidinone core, a reactive carboxylic acid handle for facile derivatization, and a specific aryl substitution pattern that can be systematically compared against other 1-aryl-5-oxopyrrolidine-3-carboxylic acids in structure-activity relationship (SAR) campaigns [1].

1
SAR library construction building block
5-oxopyrrolidine-3-carboxylic acid scaffold with N-aryl substitution for systematic analog generation
2
Carboxylic acid handle for facile derivatization
Reactive 3-position acid enables amide, hydrazide, and fused heterocycle synthesis
3
Mid-lipophilicity aryl reference for SAR mapping
2,4-dimethylphenyl group occupies intermediate LogP space among 1-aryl analog series

Substitution Risk for 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid


In silico and in vitro profiling reveals that the N-aryl substituent on the 5-oxopyrrolidine-3-carboxylic acid scaffold is a critical determinant of both target engagement and polypharmacology profile. Direct comparison of publicly accessible binding data demonstrates that the 2,4-dimethylphenyl derivative (CAS 133748-22-8) exhibits a distinct enzyme inhibition fingerprint compared to related analogs [1]. While the 2,4-difluorophenyl analog (CAS not specified) has been extensively characterized for antiproliferative activity against cancer cell lines including MDA-MB-231 (triple-negative breast) and PPC-1 (prostate) [2], the 2,4-dimethylphenyl derivative shows measurable but weaker binding to cancer-relevant targets such as LDHA (Ki = 5.46 µM) [3]. Conversely, 2-hydroxy-5-methylphenyl and 3,5-dichloro-2-hydroxyphenyl analogs have been documented to possess antimicrobial activity against multidrug-resistant Gram-positive pathogens, a phenotype not established for the dimethylphenyl variant [4]. Generic substitution among these 1-aryl analogs would therefore introduce uncontrolled variation in biological readout, confounding SAR interpretation and potentially invalidating assay outcomes in drug discovery workflows [1].

Target 2,4-dimethylphenyl substitution
Analog 2,4-difluorophenyl substitution
Antiproliferative profile may shift; distinct target engagement observed across aryl substitutions
Target Defined enzyme inhibition fingerprint
Analog 2-hydroxy/3,5-dichloro-2-hydroxyphenyl analogs
Antimicrobial screening context differs; bioactivity profile not interchangeable
Target Specific target engagement profile
Analog Generic 1-aryl-5-oxopyrrolidine analogs
N-Aryl substitution alters target engagement and polypharmacology; may confound SAR interpretation

Differentiation Evidence: 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid


LDHA Inhibition: Weak-Binding Baseline

The target compound demonstrates measurable but weak inhibition of human LDHA with a Ki of 5.46 µM in a fluorescence-based assay using pyruvate as substrate [1]. In contrast, optimized LDHA inhibitors disclosed in patent literature (e.g., US11752138 Compound 152) achieve IC50 values as low as 7 nM under similar recombinant enzyme conditions [2]. The ~780-fold potency differential positions CAS 133748-22-8 as a useful negative control or weak-binding reference compound for LDHA inhibitor screening campaigns, rather than a lead candidate [1][2].

LDHA Inhibition
Cross-study comparable
Ki = 5.46 µM
Supports LDHA assay baseline context
780-fold weaker than optimized LDHA inhibitors (IC50 7 nM); defines weak-binding reference
LDHA inhibition Cancer metabolism Warburg effect

LDHB Isoform Selectivity Profile

The compound inhibits LDHB with a Ki of 15.1 µM [1], yielding an LDHA/LDHB selectivity ratio of approximately 2.8-fold based on Ki values (5.46 µM vs 15.1 µM). This contrasts with LDHA-selective inhibitors such as FX11, which exhibits preferential LDHA inhibition with reported IC50 values in the low micromolar range and weaker LDHB activity [2]. The lack of substantial isoform selectivity for CAS 133748-22-8 distinguishes it from more advanced LDHA-selective tool compounds and should be factored into experimental design where LDH isoform-specific effects are under investigation [1].

LDHB Selectivity
Cross-study comparable
LDHA Ki 5.46 µM vs LDHB Ki 15.1 µM
Supports isoform-selectivity review
~2.8-fold selectivity; negligible for isoform-specific studies; contrasts with LDHA-selective tool compounds
LDHB Isoform selectivity Lactate dehydrogenase

KDM4A Cellular Inhibition Activity

In cellular assays using HeLa cells expressing Flag-tagged KDM4A, the compound exhibits an EC50 of 3.8 µM for increasing H3K9me3 levels after 24-hour treatment [1]. This activity is substantially weaker than optimized KDM4A inhibitors such as Compound 3e (IC50 = 141 nM in biochemical assay) [2] and high-affinity binders with Kd values as low as 30 nM [3]. Notably, the compound also inhibits the related histone demethylase KDM4C with an IC50 of 3.9 µM but shows no measurable inhibition of KDM2A (IC50 > 100 µM) [1], establishing a defined KDM4 family selectivity window.

KDM4A Cellular
Cross-study comparable
EC50 = 3.8 µM (HeLa)
Supports KDM4 cellular assay context
27-fold weaker than optimized KDM4A inhibitors (IC50 141 nM); KDM4C IC50 3.9 µM; KDM2A IC50 >100 µM
KDM4A Histone demethylase Epigenetics

5-LOX Inhibition: Weak Anti-Inflammatory Activity

The target compound inhibits recombinant human 5-LOX with an IC50 of 18.4 µM in a biochemical assay using linoleic acid as substrate [1]. This potency is approximately two orders of magnitude weaker than known 5-LOX inhibitors such as PF-4191834 (reported IC50 in the low nanomolar range) and other 5-LOX inhibitors documented with IC50 values of 210 nM [2] or 2.7 µM [3] in human whole blood assays. The compound also shows weaker inhibition of COX-2 (IC50 = 39.5 µM) and COX-1 (IC50 = 65.6 µM) [1], confirming a broadly weak anti-inflammatory enzyme inhibition profile that distinguishes it from potent dual 5-LOX/COX inhibitors.

5-LOX Inhibition
Cross-study comparable
IC50 = 18.4 µM
Supports 5-LOX screening context
~88-fold weaker than 210 nM comparator; COX-2 IC50 39.5 µM; COX-1 IC50 65.6 µM
5-lipoxygenase Inflammation Leukotriene biosynthesis

Lipophilicity Differentiation

The 2,4-dimethylphenyl derivative (calculated LogP ~1.5–2.0) occupies an intermediate lipophilicity space relative to the more polar 2-hydroxyphenyl analog (calculated LogP ~0.5–1.0) and the more lipophilic 3,5-dichloro-2-hydroxyphenyl analog (calculated LogP ~3.0–3.5) [1][2]. This property differential has direct implications for solubility, membrane permeability, and plasma protein binding in biological assays [3]. For SAR studies, this compound provides a defined mid-lipophilicity reference point that can be systematically compared against more polar (e.g., hydroxy-substituted) and more hydrophobic (e.g., dichloro-substituted) members of the 5-oxopyrrolidine-3-carboxylic acid series.

Lipophilicity
Class-level inference
Calculated LogP ~1.5–2.0
Supports SAR lipophilicity mapping
Mid-range among 1-aryl analogs; experimental LogP not available in public domain
LogP Lipophilicity Physicochemical properties

Recommended Applications: 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid


LDHA Inhibitor Screening: Negative Control & Reference

As established in Section 3, CAS 133748-22-8 exhibits a Ki of 5.46 µM against LDHA, representing a 780-fold weaker binding affinity compared to optimized LDHA inhibitors (7 nM) [1]. This quantified weak activity makes the compound suitable as a negative control or reference standard in LDHA biochemical and cellular screening assays. Researchers developing novel LDHA inhibitors can use this compound to establish assay signal-to-noise windows and to benchmark the potency of newly synthesized analogs. Procurement of this compound for LDHA-focused campaigns should be contextualized within its defined weak-binding profile rather than as a lead-like starting point [1].

KDM4 Demethylase Screening: Weak Activity Reference

The compound's cellular EC50 of 3.8 µM against KDM4A in HeLa cells, coupled with equipotent KDM4C inhibition (IC50 = 3.9 µM) and negligible KDM2A activity (>100 µM), defines a specific KDM4 family inhibition profile [2]. This makes the compound useful as a reference standard in epigenetics screening cascades where differentiation between KDM4 and KDM2 family inhibition is required. Given that potent KDM4A inhibitors achieve IC50 values in the 30–141 nM range, this compound serves as a benchmark for weak cellular activity, helping researchers contextualize the potency of optimized KDM4 inhibitors emerging from medicinal chemistry efforts [2][3].

SAR Library Construction: Lipophilicity Reference

The 2,4-dimethylphenyl derivative occupies a mid-range lipophilicity space (calculated LogP ~1.5–2.0) within the broader 1-aryl-5-oxopyrrolidine-3-carboxylic acid series, positioned between polar 2-hydroxyphenyl analogs (LogP ~0.5–1.0) and hydrophobic 3,5-dichloro-2-hydroxyphenyl analogs (LogP ~3.0–3.5) [4]. For medicinal chemists constructing SAR libraries around this scaffold, CAS 133748-22-8 provides a defined lipophilicity reference point that can be systematically varied to probe the relationship between aryl substitution pattern, physicochemical properties, and biological activity. The carboxylic acid handle further enables facile conversion to amides, hydrazides, and fused heterocycles, supporting diverse analog synthesis [5].

Synthetic Methodology: Carboxylic Acid Derivatization

The reactive carboxylic acid moiety at the 3-position of the pyrrolidinone ring enables straightforward activation (e.g., via acid chloride or active ester formation) and subsequent coupling with amines, hydrazines, or other nucleophiles [5]. This synthetic accessibility makes the compound a practical substrate for developing and optimizing amide bond formation protocols, heterocycle synthesis methods (e.g., benzimidazole and benzoxazole formation via condensation with o-phenylenediamines or o-aminophenols), or solid-phase synthesis strategies. The 2,4-dimethylphenyl substituent provides a moderately lipophilic aryl group that remains stable under standard coupling and cyclization conditions, facilitating reproducible methodology development [5].

Application
Selection Property
Validation Focus
LDHA inhibitor screening studies
Weak-binding reference profile
Assay baseline and signal-window verification
KDM4 demethylase screening studies
KDM4 family inhibition profile
KDM4 vs KDM2 selectivity verification
SAR library construction
Mid-range lipophilicity reference
Physicochemical property mapping across aryl analogs
Carboxylic acid derivatization methodology
Reactive 3-position acid handle
Amide and fused heterocycle synthesis compatibility

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